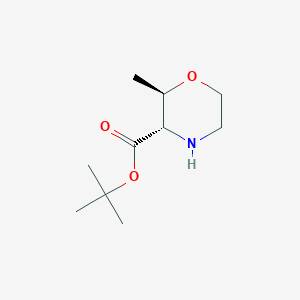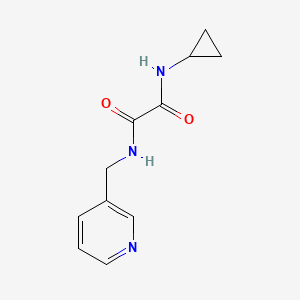
2-(Phthalimidomethyl)thiobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Phthalimidomethyl)thiobenzamide is a biochemical used for proteomics research . It has a molecular formula of C16H12N2O2S and a molecular weight of 296.34 .
Synthesis Analysis
Thioamides, such as this compound, play a crucial role in organic synthesis, serving as key building blocks . Several methods have been developed for preparing thioamides using sulfuration agents .Molecular Structure Analysis
The molecular structure of this compound consists of a phthalimide group attached to a thiobenzamide group . The molecular weight is 296.34 .Chemical Reactions Analysis
Thioamides are important in the pharmaceutical chemistry and drug design, owing to their ability to mimic the amide function in biomolecules while retaining or developing biological activity . From the synthetic viewpoint, several methods have been developed for preparing thioamides using sulfuration agents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 296.34 and a molecular formula of C16H12N2O2S .Wissenschaftliche Forschungsanwendungen
Reactivity and Protein Targets
One study focuses on the reactivity of thiobenzamide (TB) derivatives and their ability to covalently bind to proteins, which could be a mechanism for hepatotoxicity. This research explored the adduction process of TB to cytosolic and microsomal proteins in rat livers, providing insight into the protein targets of reactive metabolites of thiobenzamide and their potential role in liver toxicity (Ikehata et al., 2008).
Synthesis Methods
Another aspect of research is the development of efficient synthesis methods for compounds related to phthalimides. For instance, a study presents a palladium-catalyzed carbonylative synthesis of phthalimides using phenyl formate as a carbon monoxide source, showcasing a method that avoids the use of expensive ligands and solvents, thus enhancing the applicability of phthalimide synthesis in various functional group tolerances (Chavan & Bhanage, 2015).
Novel Compounds and Applications
Research into the synthesis of novel compounds such as 1(3H)-iminobenzo[c]thiophene derivatives from secondary 2-(vinyl)thiobenzamide derivatives reveals the potential for creating new materials with unique properties. These compounds are synthesized via intramolecular cyclization, demonstrating the versatility of thiobenzamide derivatives in organic synthesis (Kobayashi et al., 2008).
Thermochemistry and Material Science
The thermochemistry of adducts of tin(IV) bromide with thiobenzamide (TBA) and other ligands containing amide or thioamide groups was investigated to understand their thermal properties and potential applications in materials science. This study provides fundamental insights into the interactions between metal halides and organic ligands, offering data critical for the development of new materials and chemical processes (Dunstan, 2001).
Covalent Modification of Lipids
Further research into thiobenzamide derivatives explores their metabolites' ability to covalently modify lipids in rat liver microsomes. This study helps to understand the mechanism behind the hepatotoxic effects of thiobenzamide and similar compounds by examining how their metabolites interact with cellular lipids (Ji et al., 2007).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[(1,3-dioxoisoindol-2-yl)methyl]benzenecarbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2S/c17-14(21)11-6-2-1-5-10(11)9-18-15(19)12-7-3-4-8-13(12)16(18)20/h1-8H,9H2,(H2,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSEXVIPCHAGILV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=O)C3=CC=CC=C3C2=O)C(=S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-(trifluoromethoxy)benzyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2630960.png)
![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenethyl-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2630961.png)
![6-bromo-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2630965.png)


![5-bromo-N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)thiophene-2-sulfonamide](/img/structure/B2630971.png)
![N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-N'-(2-fluorobenzyl)ethanediamide](/img/structure/B2630972.png)




![(2Z)-2-[5-(2-chlorobenzyl)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]-2-cyano-N-(2,3-dimethylphenyl)ethanamide](/img/structure/B2630979.png)

![N-(4-fluoro-1,3-benzothiazol-2-yl)-2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine](/img/structure/B2630981.png)